molecular formula C18H17N5O2S2 B3000770 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 892732-83-1

5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

Cat. No.: B3000770
CAS No.: 892732-83-1
M. Wt: 399.49
InChI Key: BZQBESBWKJBSKO-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring, a tosyl group, and a fused thieno-triazolo-pyrimidine system, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method is the Dimroth rearrangement, which is used to construct the triazolo-pyrimidine core. This rearrangement can be carried out in both acidic and basic media, providing flexibility in the synthesis process . The reaction conditions often involve the use of orthoesters or carbon disulfide in pyridine, followed by S-alkylation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is unique due to its combination of a pyrrolidine ring, a tosyl group, and a fused thieno-triazolo-pyrimidine system.

Properties

IUPAC Name

10-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c1-12-4-6-13(7-5-12)27(24,25)18-17-19-16(22-9-2-3-10-22)15-14(8-11-26-15)23(17)21-20-18/h4-8,11H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQBESBWKJBSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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